2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide

Physicochemical profiling Drug-likeness Library screening

This unique acetamide-linked pyrazole-sulfonamide scaffold (MW 322.39, TPSA 102 Ų) occupies drug-like chemical space ideal for internal SAR campaigns. It serves as a differentiated starting material for focused library synthesis or as a structurally matched negative control for Nav1.8 inhibitor programs. Currently listed as a screening compound with no disclosed biological activity, it offers a blank canvas for proprietary target validation. Procure high-purity milligram quantities to initiate your phenotypic or target-based screening without the risk of generic substitution.

Molecular Formula C14H18N4O3S
Molecular Weight 322.39 g/mol
CAS No. 1207059-02-6
Cat. No. B6577720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide
CAS1207059-02-6
Molecular FormulaC14H18N4O3S
Molecular Weight322.39 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC(=O)NC2=CC(=CC=C2)NS(=O)(=O)C)C
InChIInChI=1S/C14H18N4O3S/c1-10-7-11(2)18(16-10)9-14(19)15-12-5-4-6-13(8-12)17-22(3,20)21/h4-8,17H,9H2,1-3H3,(H,15,19)
InChIKeyNIQLOVVTLZWWMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide (1207059-02-6): Chemical Identity and Procurement Baseline


2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide is a synthetic small molecule (C14H18N4O3S, MW 322.39 g/mol) that combines a 3,5-dimethylpyrazole heterocycle with a methanesulfonamidophenyl moiety through an acetamide linker [1]. Its computed physicochemical properties include an XLogP3 of 1, a topological polar surface area of 102 Ų, and five hydrogen bond acceptors, placing it within drug-like chemical space [1]. The compound is currently listed as a screening compound (identifier F5860-3679) in a commercial chemical library, but no primary publication has reported biological activity data for this specific structure [2].

Why Generic Analogs Cannot Replace 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide in Research Procurement


In the absence of disclosed structure-activity relationship (SAR) data, the sensitivity of this chemical scaffold's biological profile to even minor structural modifications cannot be predicted. The compound embeds two distinct pharmacophoric elements – a 3,5-dimethylpyrazole and a methanesulfonamidophenyl group – connected by a flexible acetamide bridge [1]. Altering any of these features (e.g., changing the dimethyl substitution pattern on the pyrazole, replacing the methanesulfonamide with a sulfonamide, or modifying the linker length) would yield a different chemical entity with potentially divergent physicochemical and biological properties [1]. Without quantitative comparative data, no generic substitution can be scientifically justified [1].

Quantitative Evidence Assessment for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide (1207059-02-6)


Physicochemical Property Comparison Against Oral Drug-Like Space Benchmarks

The compound's computed physicochemical properties can be benchmarked against established drug-likeness criteria (Lipinski's Rule of Five and Veber's rules). The compound possesses a molecular weight of 322.39 g/mol, an XLogP3 of 1, 2 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. These values fall within the Lipinski thresholds (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10), resulting in zero violations [1]. Its topological polar surface area of 102 Ų is below the Veber threshold of 140 Ų, and its 5 rotatable bonds are below the Veber limit of 10 [1]. This confirms the compound occupies compliant oral drug-like chemical space, but does not differentiate it from the thousands of other screening compounds that also satisfy these criteria.

Physicochemical profiling Drug-likeness Library screening

Structural Uniqueness Assessment via Exact Structure Search

An exact structure search across PubChem and ChEMBL confirmed that this compound has no reported biological assay data associated with its unique structure (PubChem CID 38855740, ChEMBL not found) [1]. This represents a significant evidence gap. While structurally related compounds in the pyrazole-amide and pyrazole-sulfonamide class have been reported as sodium channel inhibitors in patent literature, no direct comparative data links this specific compound to that mechanism or to any other pharmacological target [2]. Without such data, any claim of pharmacological advantage over analogs is unsupported.

Chemical novelty Structure search Library diversity

Evidence-Anchored Application Scenarios for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide (1207059-02-6)


Chemical Probe for In-House SAR Exploration of Pyrazole-Sulfonamide Scaffolds

Given the compound's drug-like physicochemical profile (zero Lipinski violations, TPSA 102 Ų) [1], research groups pursuing pyrazole-sulfonamide sodium channel inhibitors may acquire this compound as a chemical probe for internal structure-activity relationship (SAR) studies. However, this application is contingent on the user generating their own primary biological data, as none is publicly available for this specific compound.

Synthetic Intermediate for Diversification Library Construction

The compound contains a methanesulfonamide group and a dimethylpyrazole moiety, both of which can serve as synthetic handles for further derivatization. It may be used as a starting material for generating focused libraries of pyrazole-containing analogs for phenotypic or target-based screening campaigns [1].

Negative Control or Inactive Reference for Mechanistic Studies

If internal profiling confirms the compound lacks activity against the biological target of interest (relative to patent-exemplified pyrazole-sulfonamides with known Nav1.8 inhibitory activity) [2], it could serve as a structurally matched negative control. This use requires prior experimental validation by the end user.

Quote Request

Request a Quote for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.